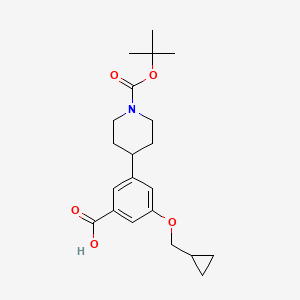
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a benzoic acid moiety, and a cyclopropylmethoxy group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperidine nitrogen to prevent unwanted reactions during the synthesis process. The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a tool in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity or stability, contributing to its overall biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, setting it apart from other similar compounds.
特性
分子式 |
C21H29NO5 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C21H29NO5/c1-21(2,3)27-20(25)22-8-6-15(7-9-22)16-10-17(19(23)24)12-18(11-16)26-13-14-4-5-14/h10-12,14-15H,4-9,13H2,1-3H3,(H,23,24) |
InChIキー |
GDPQOYLFNRYQRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)OCC3CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


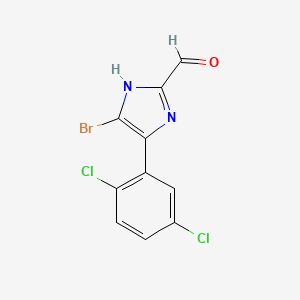



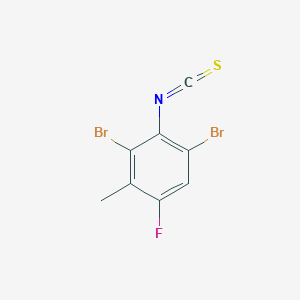
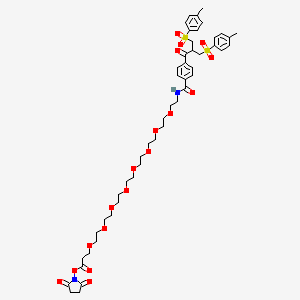
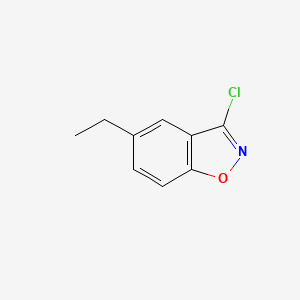


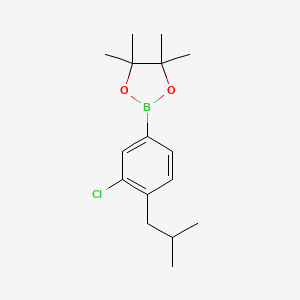
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)



